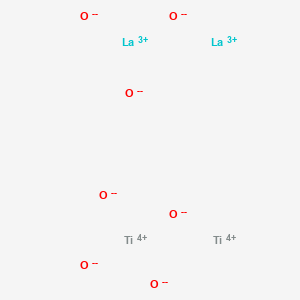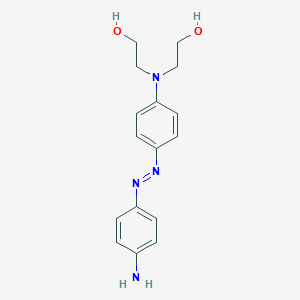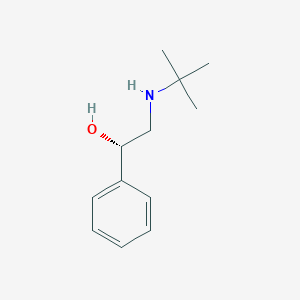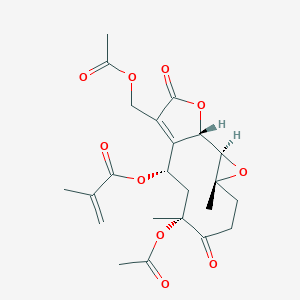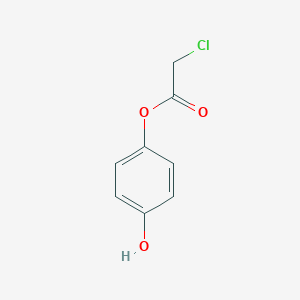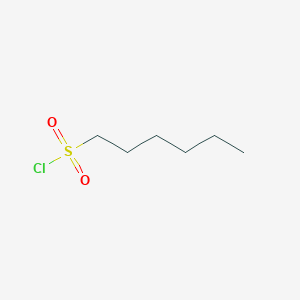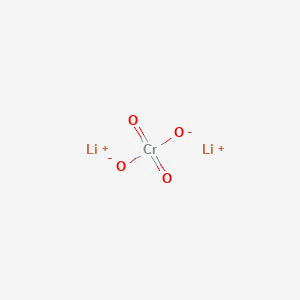
Lithium chromate
描述
Lithium Chromate is a yellow crystalline solid . It is used as a corrosion inhibitor and in the manufacture of other chemicals . The primary hazard is the threat to the environment .
Molecular Structure Analysis
The molecular formula of Lithium Chromate is CrLi2O4 . The average mass is 129.876 Da .Physical And Chemical Properties Analysis
Lithium Chromate is a yellow crystalline solid . It is soluble in water . The specific gravity, melting point, boiling point, and vapor pressure are not available .科学研究应用
Protection Layer for Lithium Metal : Lithium Fluoride (LiF) coating techniques, developed to improve the interfacial stability of Lithium (Li) in batteries, reduce side reactions and enhance cycling stability in Li-S cells and Li-air batteries (Lin et al., 2017).
Lithium Intercalation in Electrodes : Raman microspectrometry has been used to study lithium insertion compounds, providing insights into the electrochemical behavior of electrode materials (Baddour‐Hadjean & Pereira‐Ramos, 2007).
Lithium Metal Anodes in Rechargeable Batteries : Lithium metal is an ideal anode material for its high specific capacity and low electrochemical potential. Challenges like dendritic Li growth and limited Coulombic efficiency have been analyzed, providing insights into improving Li metal anodes (Xu et al., 2014).
Nanostructured Anode Materials for LIBs : Nanostructured materials like nano-carbons, alloys, and metal oxides/sulfides improve the performance of lithium-ion batteries due to their high transport rates of lithium ions and electrons (Ji et al., 2011).
Production Technologies for Lithium : Reviews current technology for lithium extraction, primarily through molten salt electrolysis, and assesses prospects for new extraction technologies (Sadoway, 1998).
Lithium in Energy Storage : Lithium's role as a cathode material in rechargeable batteries is highlighted, emphasizing its importance in modern energy storage devices (Choubey et al., 2016).
Thin-Film Lithium and Lithium-Ion Batteries : Development of solid-state thin-film lithium and lithium-ion batteries for various applications, including consumer and medical products (Bates, 2000).
Electrochromism with Aluminum Ion : Research on using aluminum ions instead of lithium for electrochromic applications, which could provide safer and more cost-effective alternatives (Guo et al., 2018).
Nucleation and Growth of Electrodeposited Lithium Metal : Investigates the early stages of nucleation and growth of lithium on planar copper electrodes in liquid organic electrolyte (Pei et al., 2017).
Lithium in Chemistry and Engineering : Reviews the uses of lithium in various fields including chemistry, psychiatry, material engineering, and battery technology (Hu, 2012).
Nanostructured Transition Metal Oxides for LIBs : Studies on hierarchically nanostructured transition metal oxides for lithium-ion batteries, emphasizing their enhanced performance (Zheng et al., 2018).
Lithium's Biological Importance : Discusses lithium's bioavailability and its potential biological importance or toxicity to living organisms (Shahzad et al., 2016).
Chromatographic Techniques for LIB Research : Overview of chromatographic methods in the research of lithium-ion batteries, particularly for aging investigations and electrolyte analysis (Stenzel et al., 2019).
Graphene Membrane in LIBs : Describes the design and performance of mesoporous Co3O4 nanostructures on a graphene membrane as an integrated anode for long-life lithium-ion batteries (Li et al., 2014).
Lithium Distribution in the Brain : Explores the distribution of lithium in the brain using a specific nuclear reaction (Thellier et al., 1980).
Stable Operation of Lithium Metal Batteries : Demonstrates long-term cycling of lithium metal batteries by forming a transient high-concentration electrolyte layer near the surface of the lithium metal anode (Zheng et al., 2016).
Lithium-Induced Delayed Aging : Pharmacogenetic study of lithium in Caenorhabditis elegans shows its impact on longevity and suggests mechanisms related to nucleosome-associated functions (McColl et al., 2008).
Hyperpolarized Lithium-6 as a Sensor : Demonstrates the use of hyperpolarized lithium-6 for the detection of contrast agents, with potential applications in molecular imaging (van Heeswijk et al., 2009).
Selective Deposition of Lithium Metal : Study on the substrate-dependent growth of lithium metal, which could lead to improved cycling in batteries (Yan et al., 2016).
Ion Selective Nanostructured Membranes for Lithium Extraction : Reviews the development of Li+ selective membranes, focusing on nanochannel and nanopore-based designs for lithium ion extraction (Razmjou et al., 2019).
安全和危害
Lithium Chromate is corrosive to skin and mucous membranes causing dermatitis and slow healing ulcers . It can cause conjunctivitis and lacrimation in the eyes . Ingestion can lead to violent gastroenteritis, peripheral vascular collapse, vertigo, muscle cramps, coma, hemorrhagic diathesis, fever, liver damage, and renal failure .
属性
IUPAC Name |
dilithium;dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2Li.4O/q;2*+1;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVALDCWTQRVQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2CrO4, CrLi2O4 | |
| Record name | LITHIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | lithium chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065749 | |
| Record name | Lithium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium chromate appears as a yellow crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used as a corrosion inhibitor and in the manufacture of other chemicals., Dihydrate: Yellow deliquescent solid; Very soluble in water; [Merck Index] Yellow crystals; Soluble in water; [MSDSonline] | |
| Record name | LITHIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium chromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5853 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility: 48.6 wt% at 20 °C /Lithium chromate dihydrate/, 111 g/100 g water at 20 °C, The anhydrous salt is appreciably soluble in methanol and ethanol, Sol in water | |
| Record name | LITHIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.15 - 2.426 g/cu cm, Density: 2.15 g/cu cm /Lithium chromate dihydrate/ | |
| Record name | LITHIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lithium chromate | |
Color/Form |
Yellow crystalline powder | |
CAS RN |
14307-35-8 | |
| Record name | LITHIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3766 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Lithium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014307358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), lithium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium chromate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM CHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UR77B9Q8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LITHIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/650 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



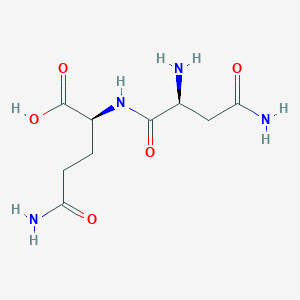
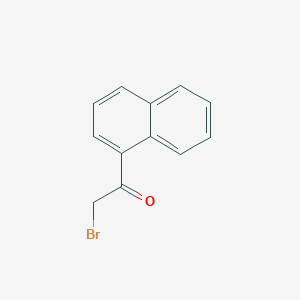
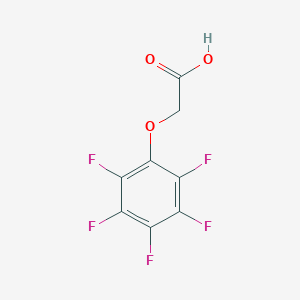
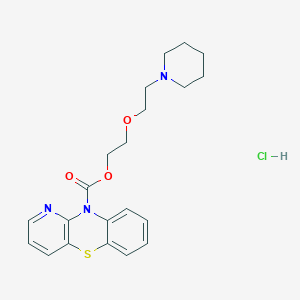
![2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B79068.png)
